molecular formula C21H17FN4OS B3398373 N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021252-14-1

N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3398373
CAS No.: 1021252-14-1
M. Wt: 392.5 g/mol
InChI Key: WLUVSUXQMZOFEY-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorinated phenyl group, a pyrazolopyrazine moiety, and a sulfanyl linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the fluorinated phenyl group: This can be done using electrophilic aromatic substitution or cross-coupling reactions.

    Acetamide formation: This final step usually involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

    Hydrolysis products: Carboxylic acids, amines.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE: Lacks the pyrazolopyrazine moiety.

    2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE: Lacks the fluorinated phenyl group.

    N-(4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE: Lacks the fluorine atom.

Uniqueness

The uniqueness of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-14-7-8-16(11-17(14)22)24-20(27)13-28-21-19-12-18(15-5-3-2-4-6-15)25-26(19)10-9-23-21/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUVSUXQMZOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

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